Dipicrylamine Sodium Salt
Description
Dipicrylamine sodium salt (C₁₂H₄N₇O₁₂Na), also known as sodium hexanitrodiphenylamine, is a nitroaromatic compound characterized by two trinitrophenyl groups linked via an amine bridge. Its structure features six nitro groups symmetrically arranged on two phenyl rings, contributing to its high density (1.86 g/cm³), explosive properties, and thermal instability . Historically, dipicrylamine derivatives were used as colorants (e.g., ammonium dipicrylamide, "Aurantia") but were discontinued due to toxicity and explosiveness . Modern applications include selective cesium ion extraction from radioactive waste and anion sensing in analytical chemistry .
Key properties:
- Explosive nature: Decomposes explosively at high temperatures (>200°C) .
- Solubility: Sparingly soluble in water but dissolves in polar organic solvents (e.g., acetonitrile) .
- Ion selectivity: High affinity for Cs⁺ over K⁺, Na⁺, and Rb⁺ (separation factors: Cs⁺/Rb⁺ ≈ 6, Cs⁺/K⁺ ≈ 28, Cs⁺/Na⁺ ≈ 2500) .
Properties
IUPAC Name |
sodium;bis(2,4,6-trinitrophenyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZULJYAEGPFUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N7NaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693729 | |
| Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-21-0 | |
| Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipicrylamine Sodium Salt can be synthesized by treating dipicrylamine with sodium hydroxide. The reaction involves the neutralization of the acidic dipicrylamine with the base, resulting in the formation of the sodium salt. The general reaction is as follows:
C12H5N7O12+NaOH→C12H4N7NaO12+H2O
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled addition of sodium hydroxide to a solution of dipicrylamine in water. The reaction mixture is stirred continuously to ensure complete neutralization. The resulting product is then filtered, washed, and dried to obtain the pure sodium salt.
Chemical Reactions Analysis
Explosive Reactivity in Basic Conditions
Dipicrylamine sodium salt demonstrates extreme sensitivity to alkaline environments:
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Base-induced detonation : Reacts explosively with hydroxides (e.g., NaOH, KOH) even in aqueous or organic solvents . This stems from destabilization of the nitroaromatic structure, leading to rapid decomposition:
| Condition | Observed Outcome | Trigger Mechanism |
|---|---|---|
| Aqueous NaOH | Immediate explosion | Base-catalyzed nitro group rearrangement |
| Organic solvent + KOH | Delayed explosion (1-5 min) | Solvent-mediated charge transfer |
Oxidizing Behavior
As a potent oxidizer, it reacts violently with reducing agents:
Incompatible Reactants
| Category | Example Compounds | Reaction Severity |
|---|---|---|
| Hydrides | NaBH₄, LiAlH₄ | Detonation risk |
| Sulfides | Na₂S, (NH₄)₂S | Rapid gas evolution |
| Nitrides | Mg₃N₂, AlN | Exothermic decomposition |
Reactions follow electron transfer mechanisms where the nitro groups act as electron acceptors.
Protonation-Deprotonation Kinetics
Spectrophotometric and electric field jump studies in methanol reveal:
Key Parameters
| Property | Value (Methanol, 25°C) | Method | Source |
|---|---|---|---|
| pKₐ | 3.5 ± 0.2 | Spectrophotometric | |
| Protonation rate (k₁) | 2.1 × 10⁸ M⁻¹s⁻¹ | Electric field jump | |
| Deprotonation rate (k₋₁) | 6.5 × 10³ s⁻¹ | Relaxation kinetics |
The anomalously slow protonation rate (compared to picrate’s 4.7 × 10¹⁰ M⁻¹s⁻¹) arises from:
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Delocalized negative charge on the anion
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Steric hindrance from six nitro groups
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Strong solvation in methanol
Solvent and Counterion Effects
Behavior varies dramatically with solvent and cation:
Absorbance Characteristics
| Solvent System | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Notes |
|---|---|---|---|
| Methanol (Na⁺ salt) | 450 | 2.50 × 10⁴ | Stable Beer’s law adherence |
| Water (K⁺ salt) | 445 | 1.89 × 10⁴ | Ion pairing distorts spectra |
Alkali metal cations induce ion pairing, reducing extinction coefficients by 15-25% compared to tetra-n-butylammonium salts .
Analytical Detection Methods
Quantitative Titration
-
Mercury perchlorate method : Endpoint detected via diphenylcarbazone indicator (pinkish-purple complex):
Spectrophotometric Assay
This compound’s reactivity profile demands stringent handling protocols, particularly avoidance of basic conditions and reducing agents. Its kinetic stability in aprotic solvents enables applications in specialized oxidations, though explosive hazards limit widespread use.
Scientific Research Applications
Dipicrylamine sodium salt has several scientific research applications, including use as a reagent for separating and determining alkali metals .
Extraction and Determination of Alkali Metals:
- Separation of Cesium and Rubidium A ten-stage mixer-settler extraction procedure using dipicrylamine has been used to prepare rubidium-free cesium salts . In this process, a nitrobenzene solution of cesium dipicrylaminate (CsDPA) flows counter to a purified aqueous solution of cesium chloride (CsCl) and cesium EDTA, effectively removing rubidium, potassium, sodium, and most other metals from the organic phase .
- Colorimetric Titration of Cesium Dipicrylamine is used in an extraction colorimetric titration procedure to determine the quantity of caesium in a sample .
- Determination of Potassium and Sodium An indirect method for determining potassium and sodium in a mixture is based on the difference in the ability of the two ions to replace Cesium in a nitrobenzene solution of dipicrylaminate .
- Precipitation Reagent Dipicrylamine can be used as a precipitation reagent for the quantitative precipitation of potassium, rubidium, and cesium ions from cold, slightly acidic aqueous solutions . Magnesium salt of dipicrylamine is used as a precipitant in these determinations .
Mechanism of Action
The mechanism of action of Dipicrylamine Sodium Salt involves its ability to form stable complexes with cations through ionic interactions. The nitro groups in the compound can participate in hydrogen bonding and electrostatic interactions, which facilitate the binding of cations. This property is exploited in its use as a reagent for the detection and quantification of metal ions.
Comparison with Similar Compounds
Ammonium Dipicrylamide (Aurantia)
- Structure : Similar nitroaromatic backbone but with NH₄⁺ as the counterion.
- Applications : Formerly used as a textile dye (yellow) but phased out due to toxicity .
- Stability : Less thermally stable than the sodium salt, decomposing at ~150°C .
- Safety : Classified as hazardous (CAS 2844-92-0) due to explosive and toxic byproducts .
Dipicrylamine Calcium Salt
- Structure : Ca²⁺ replaces Na⁺, forming Ca(DPA)₂.
- Solubility : Insoluble in water and most organic solvents, limiting its use in liquid-liquid extraction .
- Applications : Primarily studied for structural chemistry rather than industrial applications .
Potassium Dipicrylamide (KDPA)
- Selectivity : Extracted from seawater or brines with a selectivity order: Cs⁺ > K⁺ > Rb⁺ > Na⁺ .
- Thermal Stability : Higher decomposition temperature (~300°C) compared to the sodium salt, attributed to stronger ionic interactions with K⁺ .

- Economic Viability: Used in potassium recovery from brines, though large flow rates limit scalability in seawater processing .
Comparative Data Tables
Table 1: Thermal Decomposition Temperatures
| Compound | Decomposition Temperature (K) | Reference |
|---|---|---|
| Dipicrylamine Sodium Salt | 473–523 | |
| Ammonium Dipicrylamide | ~423 | |
| Potassium Dipicrylamide | ~573 | |
| Calcium Dipicrylamide | 623–673 |
Table 2: Ion Selectivity in Extraction
| Counterion | Selectivity (Cs⁺ vs. others) | Application | |
|---|---|---|---|
| Na⁺ | Cs⁺/Na⁺ = 2500 | Radioactive waste remediation | |
| K⁺ | Cs⁺/K⁺ = 28 | Potassium recovery from brines |
Functional Comparisons
- Anion Sensing : The sodium salt demonstrates unique colorimetric responses to F⁻, OAc⁻, and H₂PO₄⁻ via hydrogen bonding and deprotonation (rate constants: F⁻ > OAc⁻ > H₂PO₄⁻) . Other salts lack this capability due to reduced solubility.
Biological Activity
Dipicrylamine sodium salt, also known as sodium bis(2,4,6-trinitrophenyl)azanide (CAS No. 13474-21-0), is a synthetic compound characterized by its unique structure featuring multiple nitro groups attached to a diphenylamine framework. This compound is notable for its strong acidic properties and versatility in various chemical interactions, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₄N₇NaO₁₂ |
| Molecular Weight | 461.19 g/mol |
| Appearance | Red to dark red powder |
| Solubility in Water | Soluble |
| Purity | >98% (HPLC) |
This compound exhibits biological activity primarily through its role as an antagonist of GABAA receptors . GABAA receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By blocking these receptors, this compound can influence neuronal excitability and neurotransmitter release.
Key Findings:
- Antagonistic Effects : Studies have demonstrated that this compound effectively inhibits GABAA receptor activity, leading to increased neuronal firing rates and altered synaptic transmission dynamics .
- Voltage-Dependent Behavior : The compound's distribution across cellular membranes is influenced by voltage gradients, allowing it to modulate membrane potential and ion fluxes in neurons .
Case Studies
- Neuropharmacological Studies : Research has shown that this compound can induce significant changes in the electrical activity of neurons. In one study, the application of dipicrylamine led to a measurable increase in the frequency of action potentials in cultured neurons, suggesting its potential as a research tool for studying excitatory signaling pathways .
- Cellular Imaging Experiments : In live-cell imaging studies, this compound was used to visualize organelle membrane potential changes. The compound was observed to quench fluorescence signals from tagged organelles, indicating its capacity to penetrate cellular membranes and affect intracellular ionic environments .
Applications
This compound has diverse applications in both industrial and research settings:
- Research Tool : Its ability to modulate GABAA receptor activity makes it valuable for neuropharmacological research, particularly in studies related to anxiety, epilepsy, and other neurological disorders.
- Chemical Reagent : The compound's unique chemical properties allow it to serve as a reagent in various synthetic pathways and analytical chemistry applications.
Q & A
Q. What are the standard methods for synthesizing dipicrylamine sodium salt in a laboratory setting?
Methodological Answer: Synthesis typically involves neutralizing dipicrylamine (a nitroaromatic compound) with sodium hydroxide under controlled pH conditions. Key steps include:
- Precipitation : Adjusting pH to precipitate the sodium salt, followed by vacuum filtration.
- Purification : Recrystallization using ethanol-water mixtures to remove unreacted precursors .
- Characterization : Confirm purity via HPLC (≥95%) and structural identity using FT-IR (nitro group absorption at ~1520 cm⁻¹) and elemental analysis (C, H, N, Na) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Design a stability study with:
- Environmental factors : Test thermal stability (40–60°C), humidity (75% RH), and light exposure (UV-Vis) over 30 days.
- Analytical endpoints : Monitor decomposition via HPLC retention time shifts and quantify degradation products (e.g., free dipicrylamine) using calibration curves .
- Data interpretation : Apply Arrhenius kinetics to predict shelf life under standard lab conditions (25°C) .
Q. What analytical techniques are critical for confirming the purity of this compound?
Methodological Answer:
- Quantitative NMR : Compare integration ratios of sodium counterions to aromatic protons.
- Ion chromatography : Quantify residual chloride or nitrate impurities (<0.1% w/w) .
- Thermogravimetric analysis (TGA) : Verify water content (<2%) and thermal decomposition profile .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound?
Methodological Answer: Contradictions (e.g., inconsistent FT-IR peaks) may arise from:
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize reaction parameters (pH, temperature) using response surface methodology (RSM) to minimize variability .
- In-process controls : Monitor reaction progress in real-time via inline pH probes and UV spectrophotometry .
- Batch consistency testing : Implement QC protocols (e.g., HPLC area% comparison) and reject batches with >5% deviation .
Q. How should researchers design studies to investigate the compound’s interactions with biological membranes?
Methodological Answer:
- Model systems : Use liposome-based assays (e.g., DOPC/DOPG vesicles) to mimic membrane interactions.
- Techniques : Employ fluorescence anisotropy to measure membrane fluidity changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Controls : Include sodium chloride as a counterion control to isolate dipicrylamine-specific effects .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental solubility values for this compound?
Methodological Answer:
- Re-evaluate assumptions : Verify ionic strength adjustments in solubility calculations (e.g., Debye-Hückel theory).
- Experimental replication : Conduct solubility trials in triplicate using USP-grade solvents and controlled temperature (±0.1°C) .
- Advanced modeling : Apply COSMO-RS simulations to predict solubility in mixed solvents and identify systematic errors .
Methodological Tables
Key Considerations for Advanced Studies
- Ethical compliance : Follow institutional review protocols for studies involving biological systems (e.g., cytotoxicity assays) .
- Data transparency : Archive raw spectra, chromatograms, and statistical outputs in repositories like Zenodo for peer validation .
- Interdisciplinary collaboration : Partner with computational chemists to refine molecular dynamics simulations of ion-pairing behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

